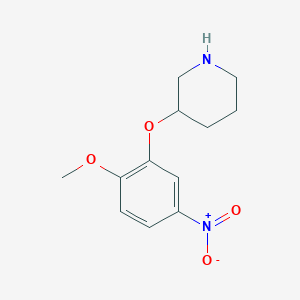![molecular formula C8H5F3N2S B1451587 2-(Trifluoromethyl)benzo[d]thiazol-5-amine CAS No. 58460-24-5](/img/structure/B1451587.png)
2-(Trifluoromethyl)benzo[d]thiazol-5-amine
Vue d'ensemble
Description
2-(Trifluoromethyl)benzo[d]thiazol-5-amine, commonly known as TFBT, is a heterocyclic aromatic amine which has a wide range of applications in the scientific research field. It is a derivative of benzo[d]thiazol-5-amine, a compound with a five-membered ring structure containing a nitrogen atom as the heteroatom. TFBT is used as a building block in the synthesis of various compounds, and its derivatives have also been used in a variety of research applications.
Applications De Recherche Scientifique
Applications in Chemical Synthesis
Synthesis of Benzofused Thiazole Derivatives
Benzofused thiazole analogues, including 2-(Trifluoromethyl)benzo[d]thiazol-5-amine, have shown promise in the development of therapeutic agents with anticancer, anti-inflammatory, antioxidant, and antiviral properties. Research indicates that benzofused thiazole derivatives, when synthesized and evaluated, exhibit distinct anti-inflammatory and antioxidant activities, highlighting their potential as alternative agents in therapeutic applications (Raut et al., 2020).
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which include 2-(trifluoromethyl)benzo[d]thiazol-5-amine, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethyl)benzo[d]thiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit inhibitory effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This interaction can influence neurotransmitter levels and, consequently, affect mood and behavior. Additionally, thiazole compounds are known to interact with proteins involved in cell signaling pathways, further highlighting their biochemical significance .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit anticancer activities by inducing apoptosis in cancer cells . This compound can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiazole derivatives can bind to specific receptors or enzymes, leading to the inhibition of their activity . This inhibition can result in downstream effects on cellular processes, such as cell proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular processes . Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms or facilitated diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize to the mitochondria, where they can exert their effects on mitochondrial function and energy production . The precise localization of this compound within the cell can influence its biochemical interactions and overall efficacy.
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCYOMZRHNZGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


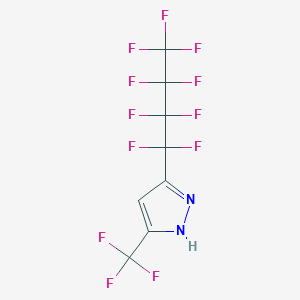
![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)
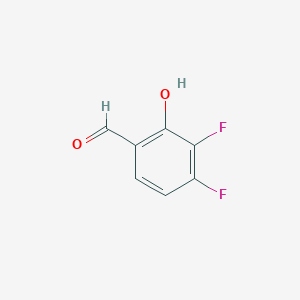
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)
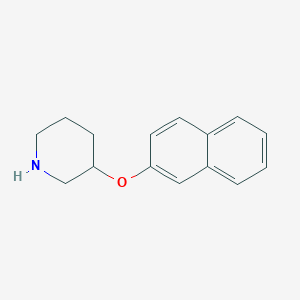
![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)

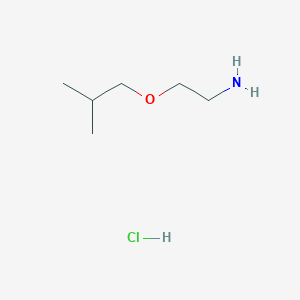
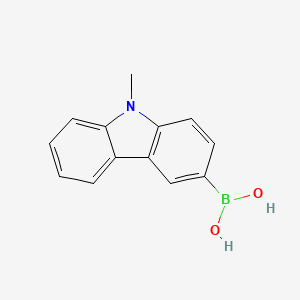
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)
